

Application of TPC2-A1-P in Endo-lysosomal Patch-Clamp: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tpc2-A1-P	
Cat. No.:	B8115660	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of **TPC2-A1-P**, a synthetic agonist of the Two-Pore Channel 2 (TPC2), in the context of endo-lysosomal patch-clamp electrophysiology. TPC2 is a critical ion channel in the endo-lysosomal system, implicated in a variety of cellular processes, including trafficking, exocytosis, and autophagy.[1][2][3] Understanding its function through direct electrophysiological recording is paramount for both basic research and the development of novel therapeutics for diseases linked to lysosomal dysfunction.[1][4]

TPC2-A1-P serves as a valuable tool for probing TPC2 function. It preferentially activates TPC2 in a manner analogous to the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), inducing a predominantly Na⁺-selective current. This contrasts with the effects of another agonist, TPC2-A1-N, which mimics the action of nicotinic acid adenine dinucleotide phosphate (NAADP) and elicits a more Ca²⁺-permeable state. The ability to selectively activate different channel states with these agonists makes them powerful pharmacological tools.

Quantitative Data Summary

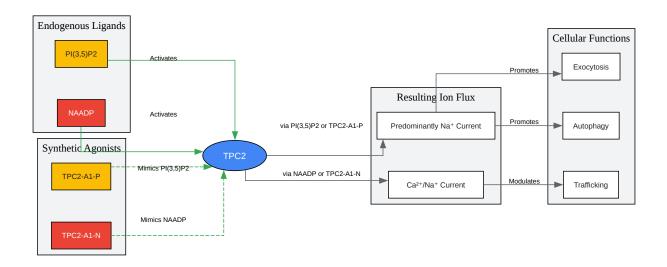
The following tables summarize key quantitative data from endo-lysosomal patch-clamp experiments utilizing **TPC2-A1-P**.

Table 1: Potency of TPC2 Agonists in Endo-lysosomal Patch-Clamp

Agonist	EC ₅₀ (μM)	Hill Slope (n)	Cell Type	Notes
TPC2-A1-P	0.6	1.4	HEK293 expressing hTPC2	Full concentration-effect relationships for the plateau response.
TPC2-A1-N	0.6	0.8	HEK293 expressing hTPC2	Included for comparison.

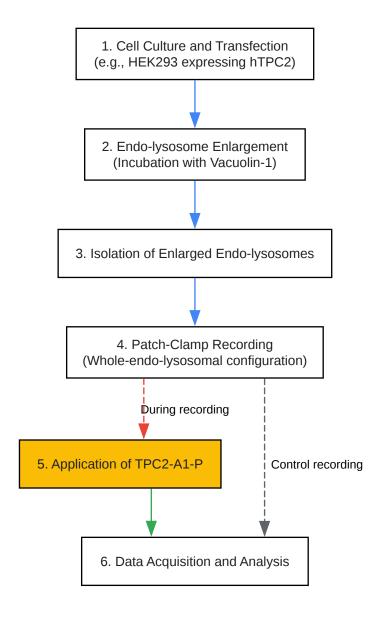
Table 2: Ion Selectivity of TPC2 Activated by Different Agonists

Agonist	Relative Permeability (PCa/PNa)	Key Observation
TPC2-A1-P	0.06	Low relative Ca ²⁺ permeability, similar to PI(3,5)P ₂ -activated TPC2.
TPC2-A1-N	0.44	Higher relative Ca ²⁺ permeability, similar to NAADP-activated TPC2.


Table 3: Current Characteristics of TPC2 Activated by TPC2-A1-P

Parameter	Observation
Current Size	Significantly larger currents evoked by TPC2-A1-P compared to TPC2-A1-N.
Proton Permeability	TPC2-A1-P does not render the channel proton- permeable, in contrast to TPC2-A1-N.

Signaling Pathways and Experimental Workflow


The following diagrams illustrate the signaling context of TPC2 and the general workflow for endo-lysosomal patch-clamp experiments.

Click to download full resolution via product page

Caption: TPC2 signaling pathways activated by endogenous and synthetic ligands.

Click to download full resolution via product page

Caption: Experimental workflow for endo-lysosomal patch-clamp using TPC2-A1-P.

Experimental Protocols Protocol 1: Cell Culture and Enlargement of Endolysosomes

- · Cell Culture:
 - HEK293 cells are a suitable cell line for transient transfection.

- Plate cells onto poly-L-lysine-coated glass coverslips and grow overnight.
- Transiently transfect cells with a plasmid encoding human TPC2 (hTPC2) for 17-25 hours using a suitable transfection reagent.
- Enlargement of Endo-lysosomes:
 - To make endo-lysosomes accessible for patch-clamping, they must be enlarged.
 - \circ Incubate the transfected cells with 1 μ M vacuolin-1 overnight. Vacuolin-1 selectively increases the size of late endosomes and lysosomes.
 - Alternatively, cells can be incubated for at least 2 hours with vacuolin-1.

Protocol 2: Isolation of Enlarged Endo-lysosomes and Patch-Clamp Recording

This protocol is adapted from established methods for manual whole-endo-lysosomal patchclamp recordings.

- Preparation of Pipettes:
 - Use a small diameter glass pipette (isolation pipette) to rupture the cell and excise enlarged endo-lysosomes.
 - Use a fresh, fire-polished glass pipette (patch pipette) for recording.
- Solution Compositions:
 - Standard Bath Solution (Cytosolic): The specific composition can vary, but a representative solution contains (in mM): 140 K-MSA, 5 KCl, 1 MgCl₂, 10 HEPES, pH adjusted to 7.2 with KOH.
 - Standard Pipette Solution (Luminal): A representative solution contains (in mM): 140 Na-MSA, 5 NaCl, 2 CaCl₂, 10 HEPES, pH adjusted to 7.2 with NaOH. For studying Na⁺ currents specifically, symmetric Na⁺ solutions can be used (e.g., 150 mM Na⁺ in both bath and pipette).

Isolation Procedure:

- Transfer a coverslip with treated cells to the recording chamber containing the bath solution.
- Under microscopic observation, use the isolation pipette to rupture the plasma membrane and carefully squeeze out the enlarged endo-lysosomes from the cell.
- Patch-Clamp Recording (Whole-Endo-lysosomal Configuration):
 - Approach the isolated endo-lysosome with the patch pipette, which is filled with the pipette solution.
 - Apply slight positive pressure to the patch pipette.
 - Once a Giga-ohm seal is formed, apply a brief suction to rupture the membrane patch and achieve the whole-endo-lysosomal configuration.
 - The membrane potential is defined as the cytosolic potential minus the luminal potential.
- Application of TPC2-A1-P and Data Acquisition:
 - \circ **TPC2-A1-P** is applied to the bath solution at the desired concentration (e.g., in the range of 0.1 30 μ M).
 - Record currents using an appropriate voltage protocol. A typical protocol involves holding the membrane potential at 0 mV and applying voltage steps (e.g., from -140 mV to +100 mV).
 - Acquire and analyze the data using standard patch-clamp software.

Concluding Remarks

The use of **TPC2-A1-P** in conjunction with the endo-lysosomal patch-clamp technique provides a robust platform for the detailed electrophysiological characterization of TPC2. This approach allows for the investigation of agonist-dependent ion selectivity and the functional consequences of TPC2 activation in its native membrane environment. The protocols and data presented herein offer a foundational resource for researchers aiming to explore the intricate

roles of TPC2 in cellular physiology and its potential as a therapeutic target in various diseases, including lysosomal storage disorders and cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endolysosomal Ca2+ Signaling in Cancer: The Role of TPC2, From Tumorigenesis to Metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-pore channels at the intersection of endolysosomal membrane traffic PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch-Clamp Techniques for Single Endolysosomal Vesicle Analysis [jove.com]
- To cite this document: BenchChem. [Application of TPC2-A1-P in Endo-lysosomal Patch-Clamp: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8115660#tpc2-a1-p-application-in-endo-lysosomal-patch-clamp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com